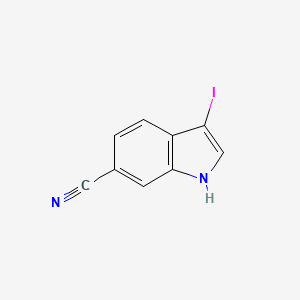

3-iodo-1H-indole-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWRYCNOUKJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Iodo 1h Indole 6 Carbonitrile

Cross-Coupling Reactions at the C3-Iodine Position.

The carbon-iodine bond at the C3 position is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing diverse molecular scaffolds. acs.orgnih.gov The presence of an iodine atom, a good leaving group, facilitates these transformations.

Sonogashira Coupling for Alkynyl Derivatization.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by palladium and copper co-catalysts. researchgate.netorganic-chemistry.org This reaction has been successfully applied to 3-iodoindole derivatives to introduce alkynyl substituents at the C3 position. nih.govmdpi.com For instance, the coupling of N-protected 3-iodoindoles with various terminal acetylenes proceeds efficiently. organic-chemistry.orgmdpi.com

In a study on the closely related 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Sonogashira coupling with a range of phenylacetylene (B144264) derivatives was achieved using a palladium(II) catalyst and copper(I) iodide as a co-catalyst. mdpi.com These reactions produced the corresponding 3-alkynyl derivatives in moderate to good yields, accommodating both electron-donating and electron-withdrawing substituents on the alkyne's aromatic ring. mdpi.com

Table 1: Sonogashira Coupling of a 3-Iodoindole Derivative

| Entry | Alkyne | Catalyst System | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(II) (10 mol%), CuI (10 mol%) | - | 69-90 | mdpi.com |

| 2 | Substituted Phenylacetylenes | Pd(II) (10 mol%), CuI (10 mol%) | - | 69-90 | mdpi.com |

| 3 | Pyridine Derivatives | Pd(II) (10 mol%), CuI (10 mol%) | - | 69-90 | mdpi.com |

Data is for the related compound 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatization.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures. mdpi.commdpi.com It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. mdpi.com This method has been applied to 3-iodoindoles to introduce various aryl and heteroaryl groups at the C3 position. beilstein-journals.orgthieme-connect.de

For example, the Suzuki coupling of 3-iodoindole 5a with different arylboronic acids using a Pd(PPh₃)₄ catalyst and cesium carbonate as a base resulted in the formation of 1,2,3-trisubstituted indoles in good yields. beilstein-journals.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner. mdpi.com

Table 2: Suzuki-Miyaura Coupling of a 3-Iodoindole Derivative

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | (p-tolyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | Good | beilstein-journals.org |

| 2 | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | Good | beilstein-journals.org |

Data is for the related compound 3-iodoindole 5a.

Stille and Heck Coupling Reactions.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. mdpi.com This method has been used for the derivatization of 3-iodoindoles, although sometimes with limitations. In the case of 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Stille coupling with organotin reagents using a dichlorobis(acetonitrile)palladium(II) catalyst in DMF afforded products in low to moderate yields. mdpi.com The reaction with tributyl(vinyl)stannane, however, did not yield any product under the tested conditions. mdpi.com

Heck Coupling: The Mizoroki-Heck reaction allows for the direct coupling of a halide with an alkene to form a substituted alkene, catalyzed by palladium. arabjchem.org This reaction provides a practical route to vinyl-substituted indoles. nih.govarabjchem.org The coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various olefins in the presence of Pd(OAc)₂, KOAc, and n-Bu₄NCl in DMF resulted in excellent yields of the corresponding 3-vinylindoles. mdpi.com The products were predominantly of the E-configuration. mdpi.com Another study reported the use of an ultrasound-assisted Mizoroki-Heck reaction to synthesize 3-vinyl indoles from 3-iodo-1-methyl-1H-indole. arabjchem.org

Table 3: Heck Coupling of a 3-Iodoindole Derivative

| Entry | Alkene | Catalyst System | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Diverse Olefins | Pd(OAc)₂ (4 mol%), KOAc, n-Bu₄NCl | DMF | 81-92 | mdpi.com |

Data is for the related compound 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

Other Palladium- and Copper-Mediated Coupling Reactions.

Beyond the more common cross-coupling reactions, the C3-iodo group of the indole (B1671886) scaffold can participate in other palladium- and copper-mediated transformations. For example, palladium-catalyzed cyanation reactions can be used to introduce a nitrile group. The cyanation of aryl and heteroaryl iodides with copper(I) cyanide, catalyzed by a palladium complex, is a known method. psu.edu This offers a potential route to dinitrile-substituted indoles if applied to 3-iodo-1H-indole-6-carbonitrile.

Copper-catalyzed reactions are also prevalent. A novel copper(II) acetate-catalyzed direct C-H bond oxidative iodination of indoles has been reported, which can produce 3-iodoindoles. researchgate.net While this is a method for formation rather than derivatization of the iodo-group, it highlights the importance of copper in indole chemistry. Copper can also serve as a co-catalyst in reactions like the Sonogashira coupling. nih.gov

Transformations Involving the C6-Nitrile Moiety.

The nitrile group at the C6 position offers a different set of synthetic possibilities, primarily centered around its hydrolysis, reduction, or participation in cycloaddition reactions.

Nitrile Hydrolysis to Carboxylic Acids.

The hydrolysis of a nitrile group (–C≡N) is a fundamental transformation that converts it into a carboxylic acid (–COOH). This reaction can be carried out under either acidic or basic conditions, typically requiring heating. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is heated under reflux with an acid like hydrochloric acid, which directly yields the carboxylic acid. libretexts.org In a basic medium, heating with an alkali solution such as sodium hydroxide (B78521) initially produces a carboxylate salt. libretexts.org To obtain the free carboxylic acid, the reaction mixture must then be acidified with a strong acid. libretexts.org

Reduction of the Nitrile to Amines or Aldehydes

The nitrile group at the C6 position is a key functional handle that can be readily transformed into other valuable moieties such as primary amines or aldehydes through reduction. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Primary Amines: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. chemistrysteps.com The reaction proceeds via a two-step nucleophilic addition of hydride ions. The first addition forms an intermediate imine salt, which is then further reduced to the corresponding amine. chemistrysteps.com An aqueous or acidic workup is necessary to protonate the resulting amine salt and isolate the final primary amine product. chemistrysteps.com While specific examples for this compound are not prevalent in the literature, this is a general and reliable transformation for aromatic nitriles. Other reagents like ammonia (B1221849) borane (B79455) or catalytic hydrogenation can also achieve this transformation, often with better tolerance for other functional groups. organic-chemistry.org

Reduction to Aldehydes: For the partial reduction of the nitrile to an aldehyde, milder and more sterically hindered reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.com DIBAL-H adds a single hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. Crucially, this intermediate does not undergo further reduction. Subsequent hydrolysis during the workup step converts the imine into the desired aldehyde. chemistrysteps.com This method allows for the selective synthesis of 3-iodo-1H-indole-6-carbaldehyde, a valuable building block for further derivatization.

Table 1: General Conditions for Nitrile Group Reduction

| Transformation | Reagent | General Mechanism | Product |

|---|---|---|---|

| Nitrile to Amine | Lithium Aluminum Hydride (LiAlH₄) | Complete reduction via two hydride additions. chemistrysteps.com | Primary Amine |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions provide a pathway to convert the cyano group into ketones or carboxylic acids.

One of the most common examples is the Grignard reaction. Treatment of an aryl nitrile with an organomagnesium halide (Grignard reagent) results in the formation of an imine salt intermediate after the nucleophilic addition. This intermediate is then hydrolyzed under acidic conditions to yield a ketone. For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce 6-acetyl-3-iodo-1H-indole.

Furthermore, the nitrile group can undergo hydrolysis to form a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 3-iodo-1H-indole-6-carboxylic acid.

Functionalization at the N1-Position of the Indole Ring

The nitrogen atom of the indole ring (N1-position) possesses a lone pair of electrons and an acidic proton, making it a site for various functionalization reactions, primarily through alkylation, arylation, or acylation. These modifications are often crucial for modulating the electronic properties of the indole ring or for installing protecting groups to prevent unwanted side reactions during subsequent synthetic steps.

Base-catalyzed deprotonation of the N-H bond, typically using a base like sodium hydride (NaH) or potassium hydroxide (KOH), generates a nucleophilic indolide anion. This anion can then react with a range of electrophiles. For example, reaction with alkyl halides, such as benzyl (B1604629) bromide or methyl iodide, leads to the corresponding N-alkylated indoles in high yields. mdpi.comnih.gov Similarly, acylating agents like acid chlorides or anhydrides can be used to introduce an acyl group at the N1-position. Sulfonylating agents, such as tosyl chloride, are also commonly employed to install protecting groups like the tosyl group. nih.gov

Table 2: Examples of N1-Functionalization of 3-Iodoindoles

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 3-Iodo-1H-indole-2-carbonitrile | Benzyl bromide | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | mdpi.com |

| 3-Iodo-2-(trifluoromethyl)-1H-indole | Methyl iodide | 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole | nih.gov |

| 3-Iodo-2-(trifluoromethyl)-1H-indole | Benzyl bromide | 1-Benzyl-3-iodo-2-(trifluoromethyl)-1H-indole | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core

The indole ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the former is more common. The regioselectivity of these reactions on the this compound core is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Substitution typically occurs at the C3 position. However, since this position is already occupied by an iodine atom, electrophilic attack will be directed to other positions on the ring, primarily the benzene (B151609) portion. The N-H group is strongly activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. Further substitution patterns would be complex and depend on the specific electrophile and reaction conditions. libretexts.org

Nucleophilic Aromatic Substitution: The iodine atom at the C3-position is a good leaving group and can be displaced by nucleophiles, particularly in the presence of a transition metal catalyst (e.g., copper or palladium). For example, a Rosenmund-von Braun reaction using copper cyanide can replace the C3-iodine with a nitrile group. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, can be used to form new carbon-carbon bonds at the C3 position by reacting the iodo-indole with boronic acids or terminal alkynes, respectively. nih.gov

Regioselective C-H Functionalization Beyond C3-Iodine

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indole core. In the context of this compound, the nitrile group can serve as a directing group in transition metal-catalyzed C-H activation reactions. researchgate.net

Palladium-catalyzed reactions, for example, can achieve regioselective arylation at the C4 or C2 positions of the indole ring, depending on the specific directing group at C3. nih.govacs.org While the C3-iodo group is not a traditional directing group for C-H activation, the nitrile at C6 can influence the regioselectivity of reactions on the benzene ring portion of the indole. Research has shown that nitrile-directed C-H functionalization can lead to ortho-arylation, allowing for the introduction of new substituents at the C7 position of this compound. researchgate.net These advanced methods provide powerful tools for building molecular complexity from the fundamental indole scaffold.

Mechanistic Investigations of Reactions Involving 3 Iodo 1h Indole 6 Carbonitrile

Elucidation of Reaction Pathways and Intermediates

The reactivity of 3-iodo-1H-indole-6-carbonitrile is dominated by the carbon-iodine bond at the electron-rich C3 position and the inherent reactivity of the indole (B1671886) core. Several reaction pathways are plausible, each involving distinct intermediates.

Metal-Catalyzed Cross-Coupling Reactions: The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govresearchgate.netmdpi.com These reactions proceed via a series of well-defined organometallic intermediates. For example, in a Suzuki coupling, the reaction pathway involves the oxidative addition of the iodoindole to a Pd(0) species, forming a Pd(II)-indolyl intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the C3-arylated product. science.gov Similarly, Sonogashira coupling with terminal alkynes proceeds through related alkynyl-palladium intermediates. mdpi.com

Halogen-Lithium Exchange: An alternative pathway for C3-functionalization involves a halogen-lithium exchange reaction. Treatment of the iodoindole with a strong organolithium base, such as tert-butyllithium (B1211817) at low temperatures, would generate a highly reactive 3-lithioindole intermediate. This nucleophilic species can then be quenched with a wide variety of electrophiles to install new functional groups at the C3 position.

Electrophilic Substitution: While the C3 position is substituted, the indole ring remains susceptible to electrophilic attack, particularly if the C3 substituent can be displaced or if other positions become activated. Protonation, for instance, preferentially occurs at C3 to form a thermodynamically stable 3H-indolium cation which retains the aromaticity of the benzene (B151609) ring. bhu.ac.in In some cases, if C3 is blocked, electrophilic substitution can be directed to the C2 position. chim.it

Radical Pathways: While less common, radical pathways can be involved, especially under specific photochemical or radical-initiating conditions. Control experiments, such as adding a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be used to probe for the involvement of radical intermediates. The absence of reaction inhibition by TEMPO typically suggests that a radical pathway is unlikely.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated transformations, particularly those catalyzed by palladium, are paramount for functionalizing this compound. The catalytic cycle for these reactions provides a detailed map of the transformation from reactants to products. The Heck reaction, which couples the iodoindole with an alkene, serves as an illustrative example.

A generally accepted catalytic cycle for the Heck reaction involves the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) catalyst, forming a square planar Pd(II) complex. This step breaks the C-I bond and forms new Pd-C and Pd-I bonds.

Alkene Coordination and Insertion: An alkene molecule then coordinates to the Pd(II) center. This is followed by migratory insertion of the alkene into the Pd-C (indole) bond, generating a new alkyl-palladium intermediate.

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated and transferred to the metal center, forming a palladium-hydride species and releasing the C3-alkenylated indole product.

Reductive Elimination: Finally, the active Pd(0) catalyst is regenerated by the reductive elimination of HI, a process often facilitated by a base present in the reaction mixture.

The table below summarizes the key transformations within a typical palladium-catalyzed Heck coupling cycle.

| Step | Catalyst State (Start) | Transformation | Catalyst State (End) | Key Intermediate |

| 1. Oxidative Addition | Pd(0)L₂ | Ar-I + Pd(0)L₂ → Ar-Pd(II)(I)L₂ | Pd(II) | Aryl-Palladium(II) Complex |

| 2. Migratory Insertion | Pd(II) | Ar-Pd(II)(I)L₂ + Alkene → Alkyl-Pd(II)(I)L₂ | Pd(II) | Alkyl-Palladium(II) Complex |

| 3. β-Hydride Elimination | Pd(II) | Alkyl-Pd(II)(I)L₂ → H-Pd(II)(I)L₂ + Product | Pd(II) | Palladium-Hydride Complex |

| 4. Reductive Elimination | Pd(II) | H-Pd(II)(I)L₂ + Base → Pd(0)L₂ + [Base-H]⁺I⁻ | Pd(0) | - |

| Ar represents the 3-(6-cyano-1H-indolyl) group. L represents a generic ligand. |

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding reaction mechanisms by identifying the slowest, or rate-limiting, step of the catalytic cycle. For palladium-catalyzed cross-coupling reactions, any of the elementary steps—oxidative addition, transmetalation (in Suzuki), migratory insertion, or reductive elimination—can be rate-limiting, depending on the specific substrates, catalyst, and conditions. acs.org

For example, in many Heck reactions involving aryl iodides, the oxidative addition step is rapid and reversible, and the subsequent migratory insertion or even the C-H activation step (in oxidative Heck variants) is often rate-determining. beilstein-journals.orgacs.org One powerful tool used in these studies is the Kinetic Isotope Effect (KIE) . This is determined by comparing the reaction rates of a substrate with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-limiting step. pkusz.edu.cnrsc.org Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not involved in the slowest step. rsc.org For instance, studies on Rh(III)-catalyzed C-H activation of indoles have shown KIE values around 2.7–2.9, confirming that C-H cleavage is the rate-determining step. pkusz.edu.cnresearchgate.net In other systems, kinetic analysis has shown the reaction to be zero-order in the aryl halide, implying the rate-limiting step occurs after the initial oxidative addition. acs.org

| Mechanistic Scenario | Hypothetical Rate-Limiting Step | Expected Kinetic Isotope Effect (kH/kD) for C-H Functionalization |

| 1 | C-H bond activation/cleavage | > 2 |

| 2 | Oxidative addition of aryl halide | ~ 1 |

| 3 | Reductive elimination | ~ 1 |

| 4 | Ligand dissociation | ~ 1 |

Isotopic Labeling Experiments for Mechanistic Delineation

Isotopic labeling is a definitive technique used to trace the journey of atoms and bonds throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), chemists can track its final position in the products.

While specific isotopic labeling studies on this compound are not widely reported, the principles can be illustrated through related indole chemistry.

Deuterium (B1214612) Labeling: To confirm a proposed C-H activation site, an experiment could be designed using a deuterated indole. For example, in a reaction believed to involve C2-H activation, starting with 2-deuterio-indole would lead to a product where the deuterium is either retained or lost, or scrambled to another position, providing clear insight into the C-H activation step's reversibility and regioselectivity. rsc.orgkyoto-u.ac.jpacs.org

¹⁸O Labeling: In reactions involving oxygen transfer, such as certain oxidation or hydrolysis steps, ¹⁸O-labeled water or oxidants can be used. The location of the ¹⁸O in the final product can confirm the source of the oxygen atom and elucidate the mechanism of bond formation. rsc.org

¹⁵N Labeling: In syntheses where the indole nitrogen originates from a reagent like a triazene, using a ¹⁵N-labeled reagent can confirm the atom's transfer and help determine if N-N bond cleavage is rate-limiting by measuring the nitrogen kinetic isotope effect. pkusz.edu.cn

A hypothetical experiment to probe a palladium-catalyzed C7-H activation on this compound is outlined below.

| Experiment | Labeled Substrate | Rationale | Expected Outcome for C7-H Activation |

| KIE Study | 7-Deuterio-3-iodo-1H-indole-6-carbonitrile | Measure reaction rates of deuterated vs. non-deuterated substrate. | A kH/kD > 2 would suggest C7-H bond cleavage is the rate-limiting step. |

| Crossover Experiment | Mix of 7-Deuterio-indole and non-deuterated indole | Determine if the C-H activation is an inter- or intramolecular process. | Absence of deuterium in the product from the non-deuterated starting material would indicate an intramolecular process. |

Influence of Solvent and Ligand Effects on Reactivity and Selectivity

The outcome of metal-catalyzed reactions is profoundly influenced by the choice of solvent and ancillary ligands. These components can dictate the reaction rate, yield, and, most critically, its selectivity (chemo-, regio-, and enantio-selectivity).

Ligand Effects: Ligands coordinate to the metal center, modifying its steric and electronic properties. acs.org

Electronic Effects: Electron-donating ligands can increase the electron density on the metal, which can promote the oxidative addition step but may slow down reductive elimination. Conversely, electron-poor ligands create a more electrophilic metal center, which can enhance reactivity towards C-H activation. acs.org

Steric Effects: Bulky ligands can influence which substrate or which position on a substrate can access the catalytic center, thereby controlling regioselectivity. They can also promote the reductive elimination step by favoring a less crowded three-coordinate intermediate.

For instance, in the oxidative Heck reaction of indoles, the use of specialized sulfoxide-2-hydroxypyridine (SOHP) ligands was shown to switch the regioselectivity from the electronically favored C3 position to the C2 position. rsc.org This demonstrates that a ligand can fundamentally alter the regioselectivity-determining step of a reaction. rsc.org

Solvent Effects: The solvent provides the medium for the reaction and can play a much more active role.

Polarity: Polar solvents can stabilize charged intermediates or transition states, often accelerating reactions that involve charge separation. acs.orgresearchgate.net For example, a move from nonpolar to polar solvents often increases the efficiency of Pd-catalyzed annulations of indoles. acs.org

Coordinating Ability: Solvents like DMF, acetonitrile, or THF can coordinate to the metal center, acting as labile ligands and influencing the catalytic activity.

Acidity/Basicity: Acidic or basic co-solvents can play a direct role. Acetic acid, for example, can participate in concerted metalation-deprotonation steps, which are key to many C-H activation mechanisms. beilstein-journals.org It can also suppress side reactions like the oxidative decomposition of indole products. acs.org

| Parameter | Effect on Reaction | Example |

| Ligand | ||

| Electron-donating (e.g., alkylphosphines) | Increases rate of oxidative addition | Facilitates coupling of less reactive aryl chlorides. |

| Electron-withdrawing (e.g., P(OAr)₃) | Increases electrophilicity of metal center | Promotes nucleophilic attack on coordinated alkenes. |

| Bulky (e.g., Buchwald-type biarylphosphines) | Controls regioselectivity; promotes reductive elimination | Enables coupling of sterically hindered substrates. acs.org |

| Chiral | Induces enantioselectivity | Used in asymmetric synthesis. nih.gov |

| Solvent | ||

| Polar Aprotic (e.g., DMF, DMSO) | Stabilizes charged species; high boiling point | Commonly used in Heck, Suzuki, and Sonogashira reactions. mdpi.com |

| Nonpolar (e.g., Toluene, Dioxane) | Favors less polar transition states | Used when charged intermediates are not key. |

| Protic / Acidic (e.g., HFIP, AcOH) | Can act as a proton shuttle or competitive inhibitor | Facilitates C-H activation via concerted metalation-deprotonation. acs.orgrsc.org |

Computational and Theoretical Studies on 3 Iodo 1h Indole 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. While specific peer-reviewed electronic structure calculations for 3-iodo-1H-indole-6-carbonitrile are not widely published, its properties can be inferred from studies on analogous indole (B1671886) structures. researchgate.netresearchgate.netnih.gov Methods such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

The electronic structure of this compound is defined by the aromatic indole core, substituted with a halogen (iodine) at the C3 position and a strong electron-withdrawing nitrile group (-C≡N) at the C6 position. The iodine atom influences the electronic distribution through both inductive and resonance effects, while the nitrile group significantly pulls electron density from the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. For indole derivatives, the HOMO is typically distributed across the indole ring, indicating its propensity to act as an electron donor in reactions. researchgate.net The LUMO, conversely, represents the region susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, potentially increasing the molecule's reactivity as an electrophile.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For related indole compounds, MEPs show negative potential (red/yellow regions) around electronegative atoms like the nitrogen in the indole ring and the nitrile group, highlighting these as sites for electrophilic interaction. nih.gov The area around the N-H proton shows a positive potential (blue region), indicating its role as a hydrogen bond donor.

Public databases provide computationally derived properties for this compound, as summarized in the table below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅IN₂ | PubChem nih.gov |

| Molecular Weight | 268.05 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 267.94975 Da | PubChem nih.gov |

| Topological Polar Surface Area | 39.6 Ų | PubChem nih.gov |

This data is computationally generated.

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) is a versatile computational tool used to investigate reaction mechanisms, providing insights into transition states and reaction pathways. acs.orgresearchgate.net For indole derivatives, DFT has been applied to understand mechanisms of C-H functionalization, cyclization reactions, and couplings. acs.orgacs.orgmdpi.com

In the context of this compound, DFT can be used to model its participation in various organic reactions. The C-I bond at the C3 position is a key functional group, making the compound a suitable substrate for cross-coupling reactions. DFT calculations can elucidate the mechanisms of these reactions, such as the oxidative addition and reductive elimination steps in a palladium-catalyzed cycle.

Furthermore, DFT studies on related systems have helped to understand regioselectivity. For instance, in the functionalization of 1-arylated 7-azaindoles, DFT calculations of HOMO orbital coefficients and atomic charges were used to explain the outcome of direct iodination. mdpi.com A similar approach could predict the most likely sites for further substitution on the this compound ring, assessing the influence of the existing iodo and cyano groups.

DFT is also instrumental in studying intramolecular cyclization processes. In the synthesis of pyrano[4,3-d]imidazol-4-ones, DFT calculations of the natural population analysis (NPA) were used to validate the proposed mechanism, showing that a partial positive charge on the β-carbon of an alkyne intermediate leads to the observed 6-endo-dig cyclization. mdpi.com Such analyses would be invaluable in designing new synthetic pathways starting from this compound.

Prediction of Reactivity Patterns and Regioselectivity

Computational methods are highly effective in predicting the reactivity and regioselectivity of organic compounds. For this compound, reactivity is dominated by the indole nucleus and the attached functional groups.

C3-Position Reactivity : The indole C3 position is inherently electron-rich and prone to electrophilic attack. The presence of iodine at this position makes it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net Computational studies can model the transition states of these reactions to predict their feasibility and optimize conditions. The regioselectivity for C3 functionalization is a well-established experimental trend, which is supported by theoretical calculations showing a high HOMO coefficient at this position in unsubstituted indoles. mdpi.com

Influence of Substituents : The electron-withdrawing nitrile group at C6 deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution under certain conditions. DFT calculations of atomic charges and orbital coefficients can quantify these effects and predict the most probable sites for further functionalization. mdpi.com

N-H Acidity : The indole N-H proton is acidic and can be removed by a base. This deprotonation increases the nucleophilicity of the indole ring system. The pKa value of the N-H bond, which can be predicted using computational methods, is a key parameter for understanding its reactivity in base-mediated reactions.

Molecular Modeling and Docking Studies of Indole Derivatives

Molecular modeling and docking are essential computational tools in drug discovery, used to predict how a ligand might bind to a protein's active site. While specific docking studies on this compound are not prominent in the literature, extensive research on structurally similar iodo-indole-carbonitriles provides a strong framework for understanding its potential as a biologically active molecule. researchgate.net

Indole-3-carbonitrile derivatives have been investigated as inhibitors of various protein kinases, such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is a target in neurodegenerative diseases. researchgate.net In these studies, molecular docking is used to predict the binding mode of the inhibitors. Key interactions often involve hydrogen bonds between the indole N-H group and the protein's backbone, as well as hydrophobic interactions with the surrounding amino acid residues.

The iodine atom can play a significant role in binding through halogen bonding—an interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a structured water molecule in the active site. researchgate.net Docking studies on related 7-iodo-1H-indole-3-carbonitriles have explored these interactions to rationalize inhibitor potency and selectivity. researchgate.net Modeling of this compound would similarly explore its potential hydrogen bonding, halogen bonding, and hydrophobic interactions within a given protein target.

Table 2: Summary of Molecular Docking Insights from Related Iodo-Indole Derivatives

| Compound Class | Protein Target | Key Computational Findings | Reference |

|---|---|---|---|

| Indole-3-carbonitriles | DYRK1A | Halogen-substituted indoles were designed as DYRK1A inhibitors. Docking predicted binding modes similar to known inhibitors, guiding synthetic modifications. | researchgate.net |

| 5-Imino-thiazolo[3.2-a] pyrimidine-6-carbonitrile | Breast Cancer (3hb5) & Liver Cancer (4k9g) Receptors | Molecular docking simulations were used to screen for antitumor activity and predict interactions with the target receptors. | researchgate.net |

| Pironetin (a non-indole natural product) | α-Tubulin | Docking studies combined with DFT identified key hydrogen bond interactions with αAsn249, αAsn258, and αLys352, providing a quantitative model of binding. | acs.org |

This table presents findings from related or exemplary compounds to illustrate the application of molecular docking.

Conformation Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, the indole ring system is largely planar. Computational methods like DFT can be used to perform a potential energy surface (PES) scan to find the most stable conformer. doi.org For similar molecules like indole-3-acetic acid, such studies have revealed multiple low-energy conformers, with stability influenced by intramolecular interactions like weak hydrogen bonds. nih.gov The primary conformational flexibility in this compound would be associated with minor puckering of the rings and the orientation of the N-H bond.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers or diastereomers. However, stereochemical considerations become important when the molecule interacts with a chiral environment, such as a protein active site, or when it is a precursor in a reaction that generates a new stereocenter. Computational chemistry can be employed to predict the stereochemical outcome of such reactions, for example, by calculating the transition state energies for the formation of different stereoisomers.

Advanced Spectroscopic Characterization Methodologies for 3 Iodo 1h Indole 6 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-iodo-1H-indole-6-carbonitrile derivatives. Analysis of 1H and 13C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the molecule.

¹H NMR spectra of indole (B1671886) derivatives provide characteristic chemical shifts for the protons of the indole ring system. For instance, in 7-iodo-1H-indole-3-carbonitrile, the proton at the C2 position appears as a singlet at 8.30 ppm, while the protons on the benzene (B151609) ring are observed as a triplet at 7.05 ppm and doublets of doublets at 7.66 and 7.70 ppm. mdpi.com The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, for example at 12.21 ppm for 7-iodo-1H-indole-3-carbonitrile. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In 7-iodo-1H-indole-3-carbonitrile, the carbon atoms of the indole ring and the nitrile group exhibit distinct chemical shifts. mdpi.com The carbon of the nitrile group (C≡N) is typically found around 85.9 ppm, while the iodinated carbon (C7) resonates at approximately 78.2 ppm. mdpi.com The other carbon signals can be assigned based on their chemical environment and through the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For fluorinated derivatives, ¹⁹F NMR is a powerful technique. For example, in 1-benzyl-5-fluoro-3-iodo-1H-indole-2-carbonitrile, the fluorine atom gives a distinct signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons and carbons can provide valuable structural information. mdpi.com Similarly, ¹⁵N NMR can be employed to probe the electronic environment of the nitrogen atoms in the indole ring and the nitrile group, although it is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Selected 3-Iodo-1H-indole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 7-Iodo-1H-indole-3-carbonitrile | DMSO-d₆ | 12.21 (s, 1H, NH), 8.30 (s, 1H, C(2)H), 7.70 (dd, 1H), 7.66 (dd, 1H), 7.05 (t, 1H) mdpi.com | 137.2, 135.3, 132.5, 127.1, 123.5, 118.5, 115.9, 85.9 (C≡N), 78.2 (C(7)) mdpi.com |

| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | CDCl₃ | 7.38–7.28 (m, 4H), 7.17 (dd, 2H), 6.92 (dd, 1H), 6.66 (d, 1H), 5.43 (s, 2H), 3.81 (s, 3H) mdpi.com | 160.4, 138.5, 135.6, 129.2, 128.4, 127.0, 124.2, 124.0, 114.2, 113.9, 113.8, 92.9, 70.9, 55.8, 50.0 mdpi.com |

| 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole | CDCl₃ | 7.58 (d, 1H), 7.46–7.40 (m, 1H), 7.34–7.26 (m, 2H), 3.88 (s, 3H) nih.gov | 138.0, 129.5, 126.6, 125.6, 123.3, 121.5, 121.1, 109.9, 59.4, 31.8 nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized this compound derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence. scispace.com

For example, the molecular formula of 7-iodo-1H-indole-3-carbonitrile (C₉H₅IN₂) was confirmed by a mass spectrum showing the molecular ion peak [M]⁺ at m/z 268, which is consistent with the calculated molecular weight. mdpi.com HRMS can also provide information about the fragmentation patterns of the molecule, which can further support the proposed structure. The fragmentation of 7-iodo-1H-indole-3-carbonitrile shows a significant peak corresponding to the loss of the iodine atom ([M-I]⁺). mdpi.com

Table 2: HRMS Data for Selected 3-Iodo-1H-indole Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |

| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | ESI | 389.01508 [M+H]⁺ mdpi.com | 389.01492 mdpi.com | C₁₇H₁₄IN₂O |

| 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole | ESI-TOF | 325.9648 [M+H]⁺ nih.gov | 325.9655 nih.gov | C₁₀H₈F₃IN |

| 1-Benzyl-3-chloro-2-(trifluoromethyl)-1H-indole | ESI-TOF | 310.0605 [M+H]⁺ nih.gov | 310.0609 nih.gov | C₁₆H₁₂ClF₃N |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. doi.org For this compound derivatives, these techniques are particularly useful for confirming the presence of the nitrile (C≡N) and the N-H groups.

The IR spectrum of 7-iodo-1H-indole-3-carbonitrile, for example, shows a sharp absorption band at 2229 cm⁻¹ corresponding to the C≡N stretching vibration and a broad band at 3233 cm⁻¹ attributed to the N-H stretching of the indole ring. mdpi.com These characteristic peaks provide a vibrational fingerprint of the molecule. Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. bohrium.com

Table 3: Characteristic IR Absorption Frequencies for 7-Iodo-1H-indole-3-carbonitrile

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3233 mdpi.com |

| C≡N (Nitrile) | Stretching | 2229 mdpi.com |

| Aromatic C-H | Stretching | ~3100-3000 |

| C=C (Aromatic) | Stretching | ~1600-1450 mdpi.com |

| C-N | Stretching | ~1350-1250 |

| C-I | Stretching | ~600-500 |

UV-Vis Spectroscopy for Electronic Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. nih.gov The UV-Vis spectrum of an indole derivative typically shows absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The position and intensity of these bands can be influenced by the substituents on the indole ring. For example, the introduction of an iodo group and a carbonitrile group can cause shifts in the absorption maxima compared to the parent indole molecule, providing insights into the electronic properties of the compound.

3 Iodo 1h Indole 6 Carbonitrile As a Versatile Synthetic Intermediate

Precursor for the Construction of Complex Indole-Fused Polycyclic Systems

The reactivity of the carbon-iodine bond at the C-3 position of the indole (B1671886) ring makes 3-iodo-1H-indole-6-carbonitrile an excellent starting point for synthesizing intricate, multi-ring structures. This transformation is most commonly achieved through transition metal-catalyzed cross-coupling reactions, where the iodo group is substituted with a new carbon-carbon or carbon-heteroatom bond. The newly introduced substituent can then participate in a subsequent cyclization reaction to form a new ring fused to the original indole scaffold.

Researchers have successfully employed a variety of cross-coupling strategies to this end. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings allow for the introduction of aryl, vinyl, alkynyl, and stannyl (B1234572) groups, respectively. mdpi.comnih.gov These reactions serve as the foundation for building polycyclic systems. A notable application is the synthesis of indolo[3,2-c]quinolinones, a class of natural alkaloid analogues with significant biological activities. rug.nl This can be achieved through a tandem sequence involving a Ugi four-component reaction followed by a palladium-catalyzed intramolecular C-H functionalization, effectively fusing a quinolinone ring system onto the indole core. rug.nl The iodide at the 3-position serves as a key reactive handle to initiate the cascade of bond-forming events leading to these complex polycycles. nih.govacs.org

| Coupling Reaction | Reagents/Catalyst | Type of Fused System |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Indolo-aryl systems, potential for further cyclization |

| Heck Coupling | Alkene, Pd catalyst, Base | Indolo-alkenyl systems, precursors for fused rings |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Indolo-alkynyl systems, intermediates for fused heterocycles |

| Tandem Ugi/Cyclization | Aniline (B41778), Aldehyde, Isocyanide, then Pd(OAc)2 | Indolo[3,2-c]quinolinones |

Building Block for Diverse Heterocyclic Scaffolds of Research Interest

The indole scaffold is a privileged structure in drug discovery, and the ability to functionalize it at multiple positions is crucial for generating novel molecular entities. rsc.orgossila.com this compound is an exemplary building block for creating a wide diversity of heterocyclic scaffolds. mdpi.comnih.gov The true synthetic power of this intermediate lies in the orthogonal reactivity of its functional groups. The 3-iodo position readily participates in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of chemical fragments. mdpi.comnih.gov

For example, Sonogashira coupling with various terminal alkynes can introduce acetylenic moieties, which can then be further manipulated. frontiersin.org Similarly, Suzuki coupling can append diverse (hetero)aryl groups. nih.gov These reactions transform the simple iodo-indole into more complex structures, such as 3-alkynyl or 3-aryl indoles. The indole nitrogen and the 6-carbonitrile group offer additional sites for chemical modification, enabling the construction of a vast landscape of heterocyclic derivatives with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net This multi-point diversity makes it an ideal starting material for creating collections of related molecules with varied structural features. frontiersin.orgacs.org

| Reaction Type | Coupling Partner | Resulting Scaffold |

| Sonogashira Coupling | Phenylacetylene (B144264) | 3-(Phenylethynyl)-1H-indole-6-carbonitrile |

| Suzuki Coupling | Pyridineboronic acid | 3-(Pyridin-3-yl)-1H-indole-6-carbonitrile |

| Heck Coupling | Styrene | 3-Styryl-1H-indole-6-carbonitrile |

| Stille Coupling | Tributyl(vinyl)stannane | 3-Vinyl-1H-indole-6-carbonitrile |

Role in the Synthesis of Mechanistic Probes and Chemical Biology Tools

Beyond their role as precursors to potential therapeutics, small molecules are invaluable tools for dissecting biological processes. This compound and its close analogs serve as key fragments for the synthesis of such mechanistic probes and chemical biology tools. A prominent example is in the development of protein kinase inhibitors. mdpi.com

Protein kinases are a major class of drug targets, and specific inhibitors are essential for both treating diseases and understanding the roles of individual kinases in cellular signaling pathways. mdpi.com Researchers have identified the indole core as a crucial pharmacophore that can interact with the ATP binding pocket of many kinases. By using iodo-indoles like 7-iodo-1H-indole-3-carbonitrile as a core fragment, chemists can build focused libraries of compounds designed to inhibit specific kinases. mdpi.com The iodo-substituent is not only a synthetic handle but can also form specific halogen bonds with the protein target, enhancing binding affinity and selectivity. mdpi.com The resulting potent and selective inhibitors can then be used as chemical probes to elucidate the physiological and pathological functions of their target kinases.

Development of Compound Libraries for Academic Screening Programs

The generation of molecular diversity is a central theme in modern drug discovery. Compound libraries, which are large collections of structurally related molecules, are systematically tested (screened) to identify hits with desired biological activity. The predictable and versatile reactivity of this compound makes it an ideal starting scaffold for diversity-oriented synthesis and the construction of such libraries. researchgate.netresearchgate.net

Starting from this single iodo-indole precursor, a multitude of different functional groups can be introduced at the 3-position using a panel of coupling partners in parallel synthesis formats. frontiersin.org For example, coupling with a diverse set of boronic acids via the Suzuki reaction or with various alkynes via the Sonogashira reaction can rapidly generate a large library of 3-substituted indoles. nih.govfrontiersin.org These libraries, possessing a common indole-6-carbonitrile core but with systematic variations at the 3-position, are well-suited for academic and industrial high-throughput screening programs. Such campaigns aim to discover novel antiviral agents, anticancer compounds, or inhibitors of specific enzymes. frontiersin.orgnih.gov

| Library Synthesis Approach | Key Reaction | Diversity Element | Target Application |

| Parallel Suzuki Coupling | Suzuki-Miyaura Reaction | Diverse (hetero)aryl boronic acids | Kinase inhibitor discovery |

| Parallel Sonogashira Coupling | Sonogashira Reaction | Diverse terminal alkynes | Antiviral agent screening frontiersin.org |

| Multicomponent Reactions | Ugi or Groebke–Blackburn–Bienaymé | Diverse aldehydes, isocyanides, etc. | Broad biological screening rug.nlresearchgate.net |

Intermediate in the Synthesis of Advanced Organic Materials

While the primary research focus for many indole derivatives has been in the life sciences, their unique electronic properties also make them attractive candidates for applications in materials science. Indole-containing compounds are known to be components of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

The synthetic versatility of this compound makes it a promising, though currently less explored, intermediate for the synthesis of advanced organic materials. The ability to introduce extended π-conjugated systems onto the indole core via cross-coupling reactions is a key strategy for tuning the electronic and photophysical properties of organic molecules. For example, coupling with aromatic or alkynyl units can modulate the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics of the resulting material. The nitrile group can also influence molecular packing in the solid state and provides a site for further functionalization. While specific applications of this compound in this field are not yet widely reported, its potential as a building block for creating novel, electronically active, indole-based materials is significant.

Future Research Directions and Emerging Trends in 3 Iodo 1h Indole 6 Carbonitrile Research

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's shift towards environmental responsibility has profoundly impacted the synthesis of heterocyclic compounds, including indoles. nih.gov Future research on 3-iodo-1H-indole-6-carbonitrile will increasingly prioritize the development of sustainable and green synthetic methods to minimize environmental impact and improve safety. nih.govirjmets.com Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often rely on harsh conditions and toxic reagents. rsc.org Modern approaches aim to replace these with more benign alternatives. tandfonline.com

Key areas of development include:

Use of Greener Solvents: Research is moving away from conventional toxic solvents towards environmentally friendly options like water, ethanol, and low-melting mixtures of dimethyl urea (B33335) and L-(+)-tartaric acid. nih.govnih.govderpharmachemica.com The use of aqueous media, in particular, is gaining traction for the direct functionalization of indoles. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly technique for preparing indole derivatives, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.com

Catalyst-Free and One-Pot Reactions: The design of catalyst-free, multi-component reactions (MCRs) in a single pot represents a highly efficient and atom-economical approach. acs.org Recent studies have demonstrated the synthesis of densely functionalized indoles without added catalysts, simplifying experimental procedures and purification. acs.orgrsc.org These methods reduce waste by minimizing intermediate isolation and purification steps. rsc.org

Visible-Light Photoredox Catalysis: The use of visible light as an inexpensive and readily available energy source, combined with organophotoredox catalysts like Eosin Y, provides a mild and sustainable pathway for creating functionalized indoles. nih.gov

| Green Chemistry Approach | Description | Key Advantages |

| Aqueous Media Synthesis | Utilizing water as a solvent for chemical transformations. nih.gov | Environmentally benign, low cost, improved safety. nih.gov |

| Microwave Irradiation | Using microwave energy to heat reactions. tandfonline.com | Rapid reaction times, increased yields, energy efficiency. tandfonline.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product that incorporates portions of all reactants. acs.org | High atom economy, reduced waste, simplified procedures. rsc.org |

| Visible-Light Photocatalysis | Employing visible light and a photocatalyst to drive chemical reactions. nih.gov | Use of a renewable energy source, mild reaction conditions, green reagents. nih.gov |

Exploration of Novel Chemo- and Regioselective Functionalization Approaches

The indole nucleus possesses multiple reactive sites, making the control of chemo- and regioselectivity a central challenge in its functionalization. For this compound, the existing iodo- and cyano- groups, along with several C-H bonds on both the pyrrole (B145914) and benzene (B151609) rings, present a complex reactivity landscape. Future research will focus on developing highly selective methods to modify this scaffold precisely.

Transition-metal-catalyzed C-H bond functionalization has become a powerful tool for the direct diversification of indoles, offering step- and atom-economy advantages. nih.govrsc.org Key emerging trends in this area include:

Directing Group Strategies: The use of removable directing groups attached to the indole nitrogen has enabled site-selective functionalization at otherwise less reactive positions, such as C2, C4, and C7. nih.govnih.gov For instance, the N-alkoxycarbamoyl group has proven effective for directing a wide range of C-C and C-heteroatom bond formations. nih.gov Research into new, easily attachable and removable directing groups will continue to be a priority.

Catalyst-Controlled Regioselectivity: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Ruthenium) and ligands can dictate the position of functionalization. nih.govacs.org For example, some rhodium-catalyzed reactions favor C2 functionalization, while certain palladium-catalyzed systems can be tuned to target the C4 position. acs.orgacs.org Theoretical studies are aiding in the rational design of catalysts to achieve desired regioselectivities. nih.gov

Functionalization of the Benzenoid Ring: While the pyrrole ring is typically more reactive, methods for the direct catalytic functionalization of the C4, C5, C6, and C7 positions on the benzene moiety are being actively pursued. rsc.orgnih.gov An organocatalytic method for the C6-functionalization of 2,3-disubstituted indoles has been developed, highlighting the potential for selectively modifying the benzene ring. nih.gov

| Functionalization Target | Method | Catalyst/Reagent Example |

| C4-Position Arylation | Directed C-H Activation acs.org | Palladium(II) catalyst with a formyl directing group at C3. acs.org |

| C2/C4-Position Sulfenylation | Directed C-H Activation acs.org | Iridium(III) catalyst with a removable ketone directing group. acs.org |

| C6-Position Alkylation | Organocatalytic Functionalization nih.gov | Reaction with ortho-hydroxybenzyl alcohols without a metal catalyst. nih.gov |

| C2/C3-Position Functionalization | Dearomative Cross-Coupling researchgate.net | Palladium-catalyzed three-component reaction with diazonium salts and boronic acids. researchgate.net |

Integration of Flow Chemistry and Automated Synthesis Techniques

The synthesis of complex molecules like derivatives of this compound is increasingly benefiting from the adoption of enabling technologies like flow chemistry and automated synthesis. cam.ac.uk These approaches offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. durham.ac.uk

Future directions in this domain involve:

Multi-step Continuous Synthesis: Integrating multiple reaction steps into a single, uninterrupted flow sequence eliminates the need for isolating and purifying intermediates, saving time and resources. nih.gov This has been successfully demonstrated for the synthesis of complex indolylthiazoles and is applicable to other intricate indole scaffolds. nih.gov

Automated Reaction Optimization: Automated flow systems can rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, reagent stoichiometry) to quickly identify optimal conditions. cam.ac.uk This accelerates the development of robust synthetic protocols.

Handling Hazardous Reagents: Flow reactors provide a contained environment, making it safer to handle potentially hazardous reagents or unstable intermediates that are often required in complex syntheses. cam.ac.ukdurham.ac.uk

Flow Electrochemistry: The integration of electrochemistry into flow systems is an emerging area that allows for clean oxidation or reduction reactions, as demonstrated in the synthesis of indole alkaloids like nazlinine. researchgate.netsyrris.jp This method can reduce the reliance on chemical oxidants or reducing agents, contributing to greener processes. researchgate.net

| Technology | Application in Indole Synthesis | Key Benefits |

| Flow Chemistry | Multi-step synthesis of complex heterocycles like indolylthiazoles and pyrrolidines. cam.ac.uknih.gov | Enhanced safety, precise control over reaction parameters, scalability, reduced waste. durham.ac.uk |

| Automated Synthesis | High-throughput screening of reaction conditions and library generation. acs.orgresearchgate.net | Accelerated optimization, rapid diversification of molecular scaffolds. researchgate.net |

| Flow Electrochemistry | Synthesis of indole alkaloids via key oxidation steps. syrris.jprsc.org | Reduced need for chemical reagents, clean transformations, stable processing. researchgate.net |

Discovery of New Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems is crucial for advancing the chemistry of this compound. numberanalytics.com While palladium has been a dominant metal in indole functionalization, research is expanding to include a broader range of metals and catalyst types to unlock new reactivity and improve efficiency. nih.gov

Emerging trends include:

Earth-Abundant Metal Catalysis: There is a growing focus on replacing expensive and rare precious metals (like palladium and rhodium) with more sustainable and cost-effective earth-abundant metals, such as iron, copper, and cobalt. derpharmachemica.comsioc-journal.cn For example, iron-catalyzed intramolecular cyclizations have been developed for indole synthesis. derpharmachemica.com

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations that are not possible with a single catalyst. This includes combinations of metal catalysts, organocatalysts, and photocatalysts.

Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions is an increasingly popular, sustainable approach to indole derivatization. numberanalytics.com

Mechanochemistry: Ball-milling and other mechanochemical techniques, often in combination with catalysts like Rh(III) or Au(I), are being explored to conduct solvent-free or low-solvent reactions, offering a green alternative to traditional solution-phase synthesis. mdpi.com

| Catalyst Type | Example Application | Significance |

| Iridium(III) Catalysts | Directing-group-assisted C-H sulfenylation at C2/C4 positions of indole. acs.org | Unlocks novel reactivity and functionalization patterns. acs.org |

| Iron(III) Chloride | Intramolecular cyclization of N-substituted anilines to form indoles. derpharmachemica.com | Utilizes an inexpensive and earth-abundant metal. derpharmachemica.com |

| Copper(I) Iodide | Synthesis of functionalized indoles from allenylidenes and anilines. derpharmachemica.com | Provides an efficient pathway to diverse indole derivatives. derpharmachemica.com |

| Gold(I) Chloride | Mechanochemical C-H alkynylation of indoles at the C3 position. mdpi.com | Enables solvent-free synthesis and offers complementary regioselectivity to Rh(III) systems. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of chemical reactions makes the prediction of outcomes and the design of novel synthetic routes a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. arxiv.org For a molecule like this compound, AI can help predict its reactivity and identify optimal pathways for its further elaboration.

Key applications in this area include:

Retrosynthesis Planning: AI-powered tools can analyze a complex target molecule and propose viable retrosynthetic pathways by breaking it down into simpler, commercially available starting materials. illinois.eduillinois.edu These models learn from vast databases of known chemical reactions to suggest novel and efficient routes. arxiv.org

Reaction Outcome Prediction: Machine learning models, particularly neural networks like the Molecular Transformer, can predict the major products of a chemical reaction with high accuracy. nih.gov This saves valuable lab time and resources by avoiding trial-and-error experimentation. chemai.io They can also predict reaction conditions, such as the optimal catalyst, solvent, and temperature, by analyzing experimental data. chemai.io

De Novo Drug Design: ML models can generate entirely new molecular structures with desired properties, which can then be synthesized. This opens up new avenues for discovering novel indole-based compounds with specific biological activities.

Bias Identification: AI can also be used to analyze existing reaction databases and models to uncover hidden biases, such as an over-representation of certain reaction types, which can help guide future research into less explored areas of chemical space. nih.gov

| AI/ML Application | Description | Impact on Indole Research |

| Retrosynthesis | Algorithms propose synthetic pathways for a target molecule. arxiv.orgacs.org | Accelerates the design of syntheses for complex indole derivatives. illinois.edu |

| Reaction Prediction | Models predict the products and yields of unknown reactions. chemeurope.com | Reduces experimental effort and cost; optimizes reaction conditions. chemai.iochemeurope.com |

| Pathway Optimization | AI assists in designing entire biosynthetic or chemical pathways. illinois.eduillinois.edu | Enables more efficient and sustainable production of functional molecules. illinois.edu |

| Data Analysis | ML models interpret complex datasets to understand reaction mechanisms and identify biases. nih.govchemeurope.com | Provides deeper chemical insights and guides experimental design. chemeurope.com |

Q & A

Q. What are the established synthetic routes for 3-iodo-1H-indole-6-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized indole precursor. For example, 6-cyanoindole can undergo electrophilic substitution at the 3-position using iodine sources like with an oxidizing agent (e.g., ) in dichloromethane or acetonitrile at 0–25°C . Key factors include:

- Regioselectivity : Electron-donating groups (e.g., -CN at position 6) direct iodination to position 3 via resonance stabilization.

- Yield Optimization : Excess iodine (1.5–2 eq.) and slow addition of oxidants minimize polyiodination by-products.

- Data Table :

| Iodination Method | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | 0–25 | 65–75 | >95% | |

| NIS* | MeCN | 25 | 80–85 | >98% |

| *N-Iodosuccinimide (NIS) offers better regiocontrol but higher cost . |

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- X-ray Crystallography : Resolves iodine and nitrile positions; SHELX software refines bond lengths and angles (e.g., C-I bond ~2.09 Å) .

- NMR : -NMR shows deshielded H-2/H-4 protons (δ 7.8–8.2 ppm) due to electron-withdrawing -CN and -I groups. -NMR confirms C-I (δ ~95 ppm) and C≡N (δ ~115 ppm) .

- HPLC-MS : Validates purity (>98%) and molecular ion peak ( 284.05 for ) .

Q. What are the stability considerations for this compound under standard lab conditions?

- Methodological Answer :

- Light Sensitivity : Iodine substituents promote photodegradation; store in amber vials at -20°C under inert gas (Ar/N) .

- Moisture Sensitivity : The nitrile group hydrolyzes slowly in humid environments; use anhydrous solvents and molecular sieves during reactions .

Advanced Research Questions

Q. How can cross-coupling reactions leverage the iodine substituent for functionalization?

- Methodological Answer : The C-I bond undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO, 80°C):

- Mechanism : Oxidative addition of Pd(0) to C-I, followed by transmetallation and reductive elimination .

- Challenges : Competing nitrile hydrolysis requires anhydrous conditions.

- Applications : Generates biaryl indoles for kinase inhibitor libraries .

Q. What computational strategies predict reactivity and binding affinity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Assess electrophilicity at C-3 (Mulliken charges) and nucleophilic attack feasibility on -CN.

- Molecular Docking : Screens against protein targets (e.g., Aurora kinases) using AutoDock Vina; iodine’s van der Waals radius enhances hydrophobic pocket binding .

Q. How do structural analogs (e.g., 3-bromo vs. 3-iodo derivatives) differ in reactivity and bioactivity?

- Methodological Answer :

- Comparative Table :

| Substituent | Bond Length (Å) | Polarizability | Suzuki Coupling Rate (rel.) | Anticancer IC (µM)* |

|---|---|---|---|---|

| -I | 2.09 | High | 1.0 | 1.2 |

| -Br | 1.90 | Moderate | 0.7 | 2.5 |

| -Cl | 1.79 | Low | 0.3 | 5.8 |

| *Tested against HeLa cells . |

- Key Insight : Iodo derivatives exhibit superior cross-coupling efficiency and cytotoxicity due to iodine’s larger size and polarizability.

Q. How to resolve contradictions in spectral data for by-products during synthesis?

- Methodological Answer :

- Case Study : A 5-iodo isomer (minor product) shows distinct -NMR peaks (H-4 at δ 7.4 ppm vs. δ 8.1 ppm for 3-iodo). Use preparative HPLC (C18 column, 70:30 HO/MeCN) to isolate and characterize by-products .

- Preventative Measures : Optimize reaction time (<4 hrs) to suppress isomerization.

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.